![molecular formula C14H21N3O2 B6470130 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide CAS No. 2640819-21-0](/img/structure/B6470130.png)
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide is a synthetic organic compound characterized by its distinctive chemical structure, which includes a piperidine ring, a pyridine ring, and an acetamide moiety. This compound has drawn attention due to its versatile applications in various scientific fields, including medicinal chemistry, organic synthesis, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Initial Synthesis:
The synthesis of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide typically begins with the preparation of the intermediate compound, 3-methylpyridine.
3-methylpyridine is then reacted with an appropriate chloromethylating agent to form the corresponding chloromethyl derivative.
The chloromethyl derivative is subsequently subjected to nucleophilic substitution with piperidine to yield the desired piperidine derivative.
Final Step:
The final step involves the acylation of the piperidine derivative with acetamide under controlled conditions to produce this compound.
Industrial Production Methods:
Industrial production of this compound often involves optimization of the reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and solvent selection to ensure efficient synthesis on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation:
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide can undergo oxidation reactions, particularly at the piperidine and pyridine rings, using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction:
Reduction reactions, such as hydrogenation, can be employed to modify the pyridine ring, potentially leading to the formation of piperidine derivatives.
Substitution:
The compound can participate in nucleophilic substitution reactions, particularly at the chloromethyl or oxy-methyl sites, with various nucleophiles to yield different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Hydrogen gas, palladium on carbon
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium, platinum
Major Products:
Oxidation Products: Modified piperidine and pyridine derivatives
Reduction Products: Piperidine derivatives
Substitution Products: Various nucleophilic substitution derivatives
Applications De Recherche Scientifique
Chemistry:
The compound serves as a building block in organic synthesis, enabling the preparation of complex molecules for research purposes.
Biology:
It is used in the study of biological pathways and mechanisms, particularly those involving piperidine and pyridine-containing compounds.
Medicine:
Research into its pharmacological properties has explored potential therapeutic applications, including its use as a lead compound for drug development.
Industry:
Industrial applications include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings enable the compound to bind effectively to these targets, modulating their activity and leading to the desired biological effects. The oxy-methyl and acetamide groups further contribute to the compound's binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide
2-(4-{[(3-ethylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide
2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide
Highlighting Uniqueness:
Compared to these similar compounds, 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide stands out due to the specific substitution pattern on the pyridine ring, which can significantly influence its binding properties and biological activity. This unique substitution also impacts its reactivity and the types of reactions it can undergo, making it a valuable compound for diverse research applications.
That’s a lot of chemistry in one go! How do you feel about diving even deeper into one of those areas, or is there another topic on your mind?
Propriétés
IUPAC Name |
2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-8-16-5-2-13(11)19-10-12-3-6-17(7-4-12)9-14(15)18/h2,5,8,12H,3-4,6-7,9-10H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKXDFJIRGBNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
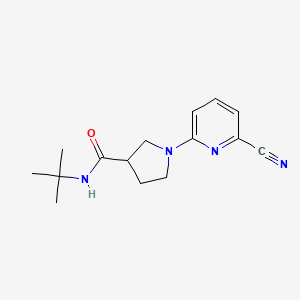
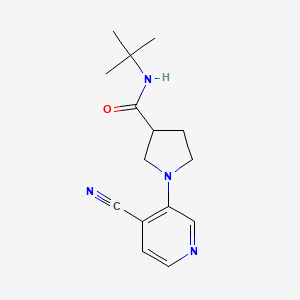
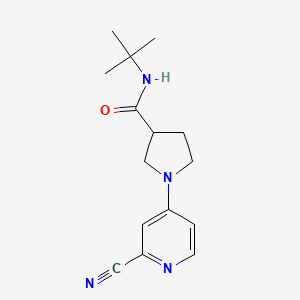
![N-tert-butyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470064.png)
![N-tert-butyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470065.png)
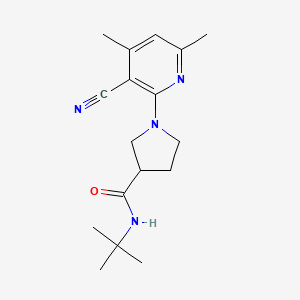
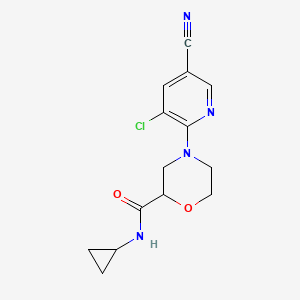
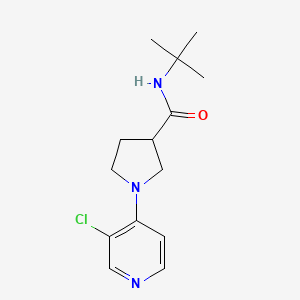
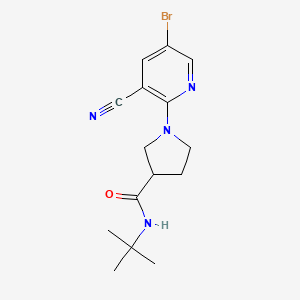
![N-tert-butyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470101.png)
![N-tert-butyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B6470107.png)
![N-tert-butyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6470108.png)
![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6470114.png)
![N-tert-butyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6470128.png)
